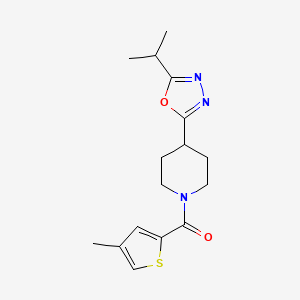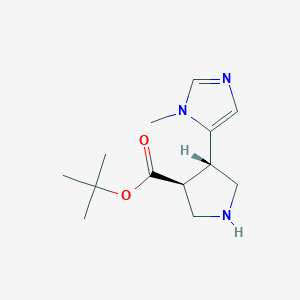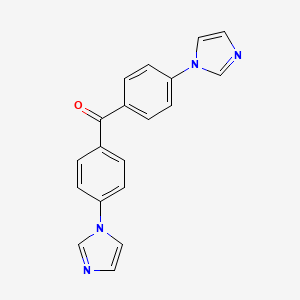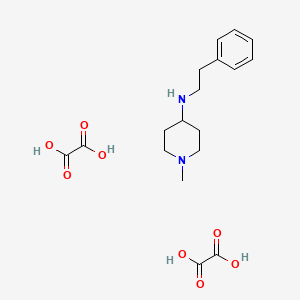
(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone” is a chemical compound that contains an oxadiazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The compound also contains an isopropyl group and a piperidine ring .
Synthesis Analysis
The synthesis of oxadiazoles, including compounds like “this compound”, often involves cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are usually characterized using techniques like FT-IR, LCMS, and NMR .Molecular Structure Analysis
The molecular structure of oxadiazoles, including “this compound”, can be analyzed using X-ray diffraction (XRD) data . The analysis often reveals intramolecular hydrogen bonds in the structure .Chemical Reactions Analysis
Oxadiazoles, including “this compound”, have been utilized in a wide range of applications due to their diverse chemical reactions . They have been used as high-energy molecules, ionic salts, and pharmaceutical compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques. For example, the melting point can be determined using differential scanning calorimetry .Scientific Research Applications
Antimicrobial Activity
A notable application of related compounds involves their antimicrobial properties. For instance, derivatives of piperidin-4-yl)methanone oxime have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, with some showing promising results against pathogenic bacterial and fungal strains Mallesha & Mohana, 2014. This research underscores the potential of such compounds in developing new antimicrobial agents.
Material Science Applications
In material science, the structural and thermal properties of related compounds have been thoroughly investigated. For instance, studies on the thermal, optical, etching, and structural aspects, along with theoretical calculations of certain piperidin-4-yl methanone oxime derivatives, have been conducted to understand their stability and potential applications in material science Karthik et al., 2021. These compounds exhibit a stable structure in a wide temperature range, suggesting their utility in various industrial applications.
Anticancer and Antiproliferative Activities
Research has also explored the antiproliferative activities of certain heterocyclic compounds, indicating potential applications in cancer therapy. For example, compounds with a structure similar to the one have been prepared and evaluated for antiproliferative activity, demonstrating the promise of such molecules in anticancer research Prasad et al., 2018.
Chemical Synthesis and Characterization
The chemical synthesis and characterization of related compounds have been a focus of research, offering insights into the versatility of these molecules for various scientific applications. Studies detail the synthesis processes and structural analysis, highlighting the potential of these compounds in developing new chemical entities with significant biological or material properties Rui, 2010.
Mechanism of Action
Oxadiazoles
This compound contains a 1,3,4-oxadiazole ring, which is a type of heterocyclic aromatic ring. Compounds containing this ring have been found to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Future Directions
The future directions for research on “(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone” and similar compounds could involve further exploration of their potential applications in various fields, such as material science, medicinal chemistry, and high-energy molecules . Additionally, more research could be conducted to design new chemical entities with potential anti-infective activity .
properties
IUPAC Name |
(4-methylthiophen-2-yl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-10(2)14-17-18-15(21-14)12-4-6-19(7-5-12)16(20)13-8-11(3)9-22-13/h8-10,12H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUVYIQPUUMSDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2700908.png)

![5-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2700912.png)
![3-(3-Methoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2700914.png)


![N-(2,5-dimethoxyphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2700919.png)
![2,4,5-trichloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2700920.png)





